molecular formula C26H24N4O3 B3309328 N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide CAS No. 941940-64-3

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B3309328
CAS No.: 941940-64-3
M. Wt: 440.5 g/mol
InChI Key: BCNFXQMSXSLOQI-UHFFFAOYSA-N
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Description

N-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a morpholine group at the 6-position and a phenyl ring at the 3-position. The phenyl ring is further modified with a naphthalen-2-yloxy acetamide moiety.

Pyridazine derivatives are known for their versatility in interacting with nucleotide-binding domains, making this compound a candidate for further investigation in drug discovery pipelines.

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c31-26(18-33-23-10-7-19-3-1-2-4-21(19)17-23)27-22-8-5-20(6-9-22)24-11-12-25(29-28-24)30-13-15-32-16-14-30/h1-12,17H,13-16,18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNFXQMSXSLOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 6-(morpholin-4-yl)pyridazin-3-amine with 4-bromoacetophenone to form an intermediate, which is then reacted with 2-naphthol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit SIRT2, a sirtuin protein involved in cellular regulation, which can affect processes like cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with related compounds:

Compound Name Molecular Formula Key Structural Features Biological Target/Activity References
N-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide C₂₇H₂₅N₅O₃ Pyridazine core, morpholine at 6-position, naphthalen-2-yloxy acetamide Hypothesized kinase or glutaminase inhibition (based on structural analogs)
CB-839 (Telaglenastat) C₂₆H₂₄F₃N₇O₃S Pyridazine core, thiadiazole linker, trifluoromethoxy phenyl acetamide Glutaminase inhibitor (clinical trials for cancer)
N-[6-(Morpholin-4-ylsulfonyl)benzothiazol-2-yl]-2-(2-naphthyloxy)acetamide C₂₄H₂₂N₄O₅S₂ Benzothiazole core, morpholine sulfonyl group, naphthyloxy acetamide Unspecified enzymatic targets (structural similarity to kinase inhibitors)
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₃ClFNO Naphthalen-1-yl acetamide, chloro-fluoro-phenyl group Reported in crystallography studies; biological activity not detailed
Key Observations:

Core Heterocycle Variations :

  • The target compound uses a pyridazine core, whereas analogues like N-[6-(morpholin-4-ylsulfonyl)benzothiazol-2-yl]-2-(2-naphthyloxy)acetamide () employ a benzothiazole scaffold. Pyridazines are electron-deficient and may engage in π-π stacking with aromatic residues in enzymes, while benzothiazoles are associated with antimicrobial and antitumor activities .
  • CB-839 shares a pyridazine core but incorporates a thiadiazole linker and trifluoromethoxy group, enhancing metabolic stability and target specificity for glutaminase .

Substituent Functionalization: The morpholine group in the target compound is a common feature in kinase inhibitors (e.g., PI3K/AKT/mTOR pathways). In contrast, CB-839 replaces morpholine with a thiadiazole-anchored butyl chain, optimizing interactions with glutaminase’s active site . Naphthalen-2-yloxy vs. naphthalen-1-yl: The position of the naphthyloxy group influences steric hindrance and binding orientation.

Biological Activity Insights: CB-839 has demonstrated efficacy in suppressing tumor growth in patient-derived ovarian cancer models, particularly when combined with 2-PMPA, a glutamate analog (). This suggests that pyridazine-containing acetamides with optimized substituents may synergize with metabolic pathway inhibitors.

Biological Activity

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Morpholine ring : Known for its role in enhancing solubility and bioavailability.
  • Pyridazine ring : Often associated with diverse biological activities.
  • Naphthalene moiety : Contributes to the compound's hydrophobic characteristics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzymatic activities or receptor functions, which can lead to various therapeutic effects. The exact mechanism is still under investigation, but it is hypothesized that the compound may act through:

  • Inhibition of specific enzymes : Similar compounds have shown activity against enzymes involved in disease pathways.
  • Receptor modulation : Potential interactions with receptors related to neurological and inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results indicate that it exhibits low toxicity towards human cell lines, making it a candidate for further development in therapeutic applications.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Study on Antitubercular Activity : A related pyridazine derivative demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibition . This suggests that similar compounds may also exhibit antitubercular properties.
  • Cytotoxicity Evaluation : In a study examining various derivatives, compounds structurally related to this compound showed low cytotoxicity against HEK293 cells, indicating a favorable safety profile .
  • Molecular Docking Studies : Computational analyses have indicated potential binding interactions with key biological targets, supporting the hypothesis of its therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityReference
4-(6-Ethoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-(morpholin-4-yl)phenyl]pyrimidin-2-aminePyridazine and morpholine structureAntimicrobial
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamideMorpholine and naphthalene moietyCytotoxicity against cancer cells

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, including substitution, reduction, and condensation. Key steps derived from structurally similar compounds include:
  • Substitution : Reacting halogenated nitrobenzene derivatives with morpholine-containing intermediates under alkaline conditions to introduce the morpholinyl-pyridazine moiety .
  • Reduction : Using iron powder or catalytic hydrogenation under acidic conditions to reduce nitro groups to amines .
  • Condensation : Coupling the intermediate aniline with naphthyloxy acetic acid derivatives using carbodiimide-based coupling agents (e.g., DCC) and catalysts (e.g., DMAP) to form the acetamide bond .
    Optimization Parameters :
StepSolventCatalystTemperatureYield (%)
SubstitutionDMFK₂CO₃80°C75–85
ReductionEtOH/HClFe powder60°C90
CondensationDCMDCC/DMAPRT70–80

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions and bond formation. For example, a singlet at δ 2.14 ppm may confirm methyl groups, while aromatic protons appear between δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. Expected [M+H]⁺ peaks should align with theoretical values (e.g., ~500–550 Da for similar compounds) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and monitor stability under varying pH .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action and biological targets?

  • Methodological Answer :
  • Kinetic and Thermodynamic Studies : Perform enzyme inhibition assays (e.g., IC₅₀ determination) under varied pH and temperature to identify target binding affinity. For example, use fluorogenic substrates to monitor real-time activity .
  • Molecular Docking : Use software like AutoDock Vina to predict interactions with kinases or GPCRs, leveraging the morpholinyl group’s affinity for ATP-binding pockets .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by observing phenotypic rescue in cells lacking the putative target protein .

Q. How should researchers address contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Orthogonal Assays : Confirm antiproliferative activity using both MTT and clonogenic assays to rule out false positives from cytotoxicity .
  • Structural Analog Comparison : Compare activity profiles of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophore requirements. For example, fluorinated analogs often show enhanced metabolic stability .
  • Meta-Analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends in EC₅₀ values and cell-line specificity .

Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • LogP Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce LogP from ~3.5 to 2.0–2.5, improving aqueous solubility .
  • Prodrug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester linkages) to enhance oral bioavailability .
  • Microsomal Stability Testing : Use liver microsomes to identify metabolic hotspots (e.g., morpholine ring oxidation) and guide deuterium incorporation .

Data Contradiction Analysis

Q. How can conflicting solubility data (e.g., organic vs. aqueous solubility) be resolved?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry. For example, a compound may show >10 mg/mL in DMSO but <0.1 mg/mL in PBS, necessitating formulation with cyclodextrins .
  • Co-solvent Systems : Use water-miscible solvents (e.g., PEG 400) to achieve intermediate solubility .

Research Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating neuroprotective or anticancer activity?

  • Methodological Answer :
  • In Vitro : Use SH-SY5Y (neuroblastoma) or MCF-7 (breast cancer) cells for dose-response studies. Include positive controls (e.g., doxorubicin) and measure apoptosis via Annexin V/PI staining .
  • In Vivo : Employ xenograft models (e.g., nude mice with HT-29 tumors) and assess tumor volume reduction, paired with histopathology to confirm target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide

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